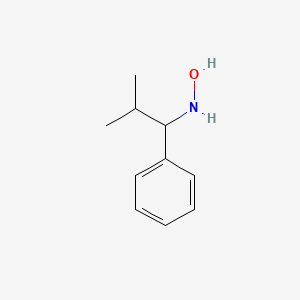
N-(2-methyl-1-phenylpropyl)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-1-phenylpropyl)hydroxylamine is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Polymer Chemistry Applications
Nitroxide-Mediated Living Radical Polymerization (NMP)
N-(2-methyl-1-phenylpropyl)hydroxylamine is primarily utilized as an initiator in Nitroxide-Mediated Living Radical Polymerization (NMP). This technique allows for the synthesis of well-defined polymers with controlled architectures. The compound acts as a stable radical initiator, facilitating the controlled radical polymerization of various monomers, including styrene and divinylbenzene .
Key Features of NMP
- Controlled Polymerization : The use of this compound enables the generation of radical species that can propagate through monomer addition, leading to polymers with desired molecular weights and polydispersity indices.
- Crosslinking Reactions : It enhances the mechanical properties of the resulting polymers through the formation of three-dimensional networks, making it valuable in material science applications.
Molecular Chaperone Enhancement
Research has indicated that hydroxylamine derivatives can enhance the expression and activity of molecular chaperones in cells under physiological stress. This property is crucial for cellular defense mechanisms against diseases .
Case Study: Cell-based Assays
In cell-based assays, compounds similar to this compound showed significant activity in enhancing chaperone levels during stress conditions:
| Compound Structure | IC50 (μM) |
|---|---|
| Hydroxylamine Derivative A | 0.90 |
| Hydroxylamine Derivative B | 0.81 |
These findings underscore the therapeutic potential of hydroxylamines in enhancing cellular resilience against stress-related damage.
Summary and Future Directions
This compound is a versatile compound with significant applications in both polymer chemistry and medicinal chemistry. Its role as an initiator in controlled radical polymerization processes and its potential to enhance molecular chaperone activity highlight its importance in scientific research.
Future studies may focus on optimizing its synthesis for broader applications and exploring its biological activities further, particularly in therapeutic contexts where cellular protection is paramount.
特性
CAS番号 |
887411-41-8 |
|---|---|
分子式 |
C10H15NO |
分子量 |
165.23 g/mol |
IUPAC名 |
N-(2-methyl-1-phenylpropyl)hydroxylamine |
InChI |
InChI=1S/C10H15NO/c1-8(2)10(11-12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3 |
InChIキー |
HCZDPFGDLXZFHE-UHFFFAOYSA-N |
SMILES |
CC(C)C(C1=CC=CC=C1)NO |
正規SMILES |
CC(C)C(C1=CC=CC=C1)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















